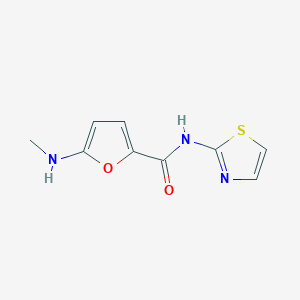2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-
CAS No.: 826991-22-4
Cat. No.: VC17253269
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 826991-22-4 |
|---|---|
| Molecular Formula | C9H9N3O2S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 5-(methylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13) |
| Standard InChI Key | NEJHUDYRWPXPLZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=C(O1)C(=O)NC2=NC=CS2 |
Introduction
Synthesis and Characterization
The synthesis of this compound typically involves:
-
Formation of the furan ring: This is achieved through cyclization reactions involving aldehydes or ketones.
-
Introduction of the thiazolyl group: The thiazole ring is added via condensation reactions with sulfur-containing reagents.
-
Amidation process: The carboxamide group is introduced through amide bond formation using an amine source.
Characterization methods include:
-
NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical environment of hydrogen and carbon atoms.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity.
-
IR Spectroscopy: Identifies functional groups through characteristic absorption bands.
Biological Activity
The structural features of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-, particularly the thiazole and furan rings, indicate potential for bioactivity:
-
Antimicrobial Potential: Compounds containing thiazole rings often exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.
-
Anticancer Properties: The presence of heterocycles like thiazole suggests possible anticancer activity through inhibition of cell division or induction of apoptosis.
-
Anti-inflammatory Effects: Amides linked to aromatic systems are known to modulate inflammatory pathways.
Further experimental validation is required to confirm these activities.
Applications and Future Research
The compound's heterocyclic framework makes it a promising candidate for:
-
Drug Development: As a scaffold for designing antimicrobial or anticancer agents.
-
Biological Studies: Investigating its interaction with enzymes or receptors.
-
Material Science: Potential use in creating functional materials due to its aromaticity.
Future research should focus on:
-
Comprehensive pharmacological profiling.
-
Toxicological studies to assess safety.
-
Structural optimization to enhance activity.
Limitations and Challenges
-
Limited experimental data are available on this specific compound's biological activity.
-
The synthesis may involve multiple steps, increasing production costs.
-
Potential stability issues due to reactive functional groups like amides and heterocycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume